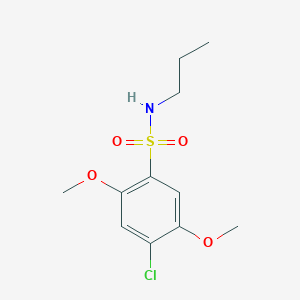

4-chloro-2,5-dimethoxy-N-propylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-chloro-2,5-dimethoxy-N-propylbenzenesulfonamide is an organic compound with the molecular formula C11H16ClNO4S It is a derivative of benzenesulfonamide, characterized by the presence of chloro, methoxy, and propyl groups attached to the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2,5-dimethoxy-N-propylbenzenesulfonamide typically involves the following steps:

Reduction: Conversion of nitro groups to amino groups.

Sulfonation: Introduction of the sulfonamide group.

Substitution: Introduction of chloro and methoxy groups.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with minimal impurities .

Analyse Des Réactions Chimiques

Types of Reactions

4-chloro-2,5-dimethoxy-N-propylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: Conversion of methoxy groups to hydroxyl groups.

Reduction: Reduction of the sulfonamide group to the corresponding amine.

Substitution: Replacement of the chloro group with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide and potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Psychoactive Properties

Recent studies have indicated that compounds related to 4-chloro-2,5-dimethoxy-N-propylbenzenesulfonamide exhibit psychoactive effects. Research on its analogs, such as 4-chloro-2,5-dimethoxyamphetamine, has shown rewarding and reinforcing properties in behavioral tests like conditioned place preference (CPP) and self-administration (SA) assays. Specifically, doses of 0.3 mg/kg in CPP tests demonstrated significant preference for drug-paired environments, suggesting potential for dependence liability .

1.2 Immune Response Modulation

Research involving structure-activity relationship (SAR) studies has identified sulfonamide compounds as potential vaccine adjuvants that enhance immune responses. The compound has been evaluated for its ability to prolong activation of immune pathways induced by primary stimuli such as lipopolysaccharide (LPS). These studies suggest that modifications to the sulfonamide structure can optimize its efficacy as an immunomodulator .

Chemical Synthesis Applications

2.1 Synthesis of Intermediates

This compound serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the production of dyes and pigments due to its chemical stability and reactivity. For example, it can be synthesized from 4-chloro-2,5-dimethoxy-aniline through various reduction methods, including catalytic hydrogenation .

2.2 Methodologies for Synthesis

The compound can be synthesized using several methods, including high-pressure reactions with selenium as a catalyst. This approach allows for efficient conversion of nitro compounds to amines under controlled conditions, minimizing environmental impact and maximizing yield .

Table 1: Summary of Key Studies Involving this compound

Mécanisme D'action

The mechanism of action of 4-chloro-2,5-dimethoxy-N-propylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-chloro-2,5-dimethoxy-N-propylbenzenesulfonamide: Characterized by the presence of chloro, methoxy, and propyl groups.

5-chloro-2-methoxy-N-2-(4-sulfamoylphenyl)ethyl benzamide: Similar structure but with different substituents.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Activité Biologique

4-Chloro-2,5-dimethoxy-N-propylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in modulating immune responses and exhibiting potential therapeutic applications. This article delves into its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound is characterized by the following structural features:

- Chloro group at the para position.

- Two methoxy groups at the ortho positions of the benzene ring.

- A propyl chain linked to the nitrogen atom of the sulfonamide group.

This configuration contributes to its unique biological properties and potential therapeutic applications.

Immune Modulation

This compound has been shown to significantly modulate immune responses. It activates key signaling pathways, including:

- NF-κB Pathway : This pathway plays a crucial role in regulating immune response and inflammation. Activation of NF-κB can lead to the expression of various pro-inflammatory cytokines.

- Interferon-Stimulated Response Element (ISRE) Pathway : This pathway is essential for the antiviral response and is involved in the signaling of interferons, which are critical for immune defense against pathogens .

Research indicates that modifications to the methoxy and chloro substituents can significantly impact the biological efficacy of this compound. For instance, studies have demonstrated that removal or alteration of these groups can lead to a loss of activity, highlighting their importance in maintaining biological function .

Structure-Activity Relationship (SAR)

The SAR studies conducted on this compound reveal critical insights into its pharmacological profile. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Removal of 2-methoxy or 5-methoxy group | Complete loss of activity |

| Replacement of chloro with bromo | Reduced activity due to steric hindrance |

| Addition of larger substituents | Altered binding affinity and biological response |

These findings suggest that specific substituents are vital for maintaining the compound's interaction with biological targets and its overall efficacy .

Case Studies

Several studies have explored the biological activity of this compound:

- In Vitro Studies : Research demonstrated that this compound could enhance NF-κB signaling in macrophages treated with lipopolysaccharides (LPS), indicating its potential as an immune adjuvant .

- In Vivo Studies : In murine models, the compound was tested as a co-adjuvant with FDA-approved adjuvants like MPLA. Results showed that it prolonged ISRE signaling induced by interferon-alpha, suggesting potential applications in vaccine development .

- Comparative Studies : Similar compounds were analyzed to understand their structural differences and corresponding biological activities. For example, compounds with fewer methoxy groups exhibited reduced efficacy, underscoring the significance of methoxy substitutions in enhancing biological activity.

The mechanism through which this compound exerts its effects involves binding to specific enzymes or receptors within immune cells. This interaction modulates their activity and influences downstream signaling pathways critical for immune responses. The precise molecular targets are still under investigation but are believed to involve key components in inflammatory signaling cascades.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-chloro-2,5-dimethoxy-N-propylbenzenesulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sulfonylation of the corresponding amine precursor (e.g., 2,5-dimethoxy-N-propylaniline) using 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key variables include:

- Temperature : Reactions are often conducted at 0–5°C to minimize side reactions (e.g., hydrolysis of sulfonyl chloride) .

- Solvent : Polar aprotic solvents (e.g., dichloromethane or THF) enhance reactivity, while aqueous workup removes unreacted reagents .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) isolates the product. Yield optimization can employ Design of Experiments (DoE) to evaluate interactions between variables like stoichiometry and pH .

Q. Which analytical techniques are most reliable for confirming the molecular structure and purity of this compound?

- Methodological Answer :

- X-ray Crystallography : Provides unambiguous confirmation of molecular geometry, as demonstrated for structurally analogous sulfonamides (e.g., bond angles and torsional conformations) .

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include the sulfonamide NH (~10–12 ppm, broad) and methoxy groups (~3.8 ppm). Dimethoxy substitution splits aromatic proton signals into distinct doublets .

- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ should match the theoretical mass (C₁₁H₁₅ClNO₄S: 292.04 g/mol).

- Purity Assessment : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm ensures >95% purity .

Advanced Research Questions

Q. How can computational chemistry aid in optimizing the synthesis and stability of this compound?

- Methodological Answer :

- Reaction Pathway Prediction : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and intermediates, identifying energetically favorable pathways .

- Solvent Effects : COSMO-RS simulations predict solvent polarity impacts on reaction kinetics, guiding solvent selection for higher yields .

- Degradation Studies : Molecular dynamics (MD) simulations assess hydrolytic stability under varying pH and temperature conditions, informing storage protocols .

Q. What statistical experimental design approaches are effective in resolving contradictions in reported biological activity data for sulfonamide derivatives?

- Methodological Answer :

- Factorial Design : A 2ᵏ factorial approach evaluates variables (e.g., substituent position, assay pH) to identify synergistic/antagonistic effects on bioactivity .

- Meta-Analysis : Aggregate data from multiple studies (e.g., antimicrobial IC₅₀ values) using multivariate regression to isolate structural determinants (e.g., chloro vs. methoxy substituent contributions) .

- Validation : Cross-testing in standardized assays (e.g., broth microdilution for antimicrobial studies) reduces inter-lab variability .

Q. How do crystallographic data inform the design of derivatives with enhanced binding affinity for target proteins?

- Methodological Answer :

- Structure-Activity Relationships (SAR) : Overlay X-ray structures (e.g., PDB entries) with the sulfonamide scaffold to identify critical binding motifs (e.g., sulfonamide oxygen interactions with catalytic residues) .

- Docking Studies : Flexible ligand docking (e.g., AutoDock Vina) predicts binding poses, guiding modifications (e.g., propyl chain elongation for hydrophobic pocket fit) .

- Free Energy Perturbation (FEP) : Quantifies ΔΔG for proposed derivatives, prioritizing synthetically feasible candidates with predicted affinity gains .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility and stability profiles of this compound?

- Methodological Answer :

- Controlled Replication : Repeat experiments under identical conditions (solvent, temperature) using standardized protocols (e.g., OECD Guidelines) .

- Advanced Characterization : Use DSC (Differential Scanning Calorimetry) to detect polymorphic forms and TGA (Thermogravimetric Analysis) to assess thermal decomposition thresholds .

- Cross-Validation : Compare results across multiple analytical platforms (e.g., HPLC vs. NMR purity assays) to rule out instrument-specific artifacts .

Q. Tables for Methodological Reference

| Synthetic Variable | Optimal Range | Impact on Yield | Source |

|---|---|---|---|

| Reaction Temperature | 0–5°C | Prevents sulfonyl chloride hydrolysis | |

| Solvent Polarity | ε = 20–30 (e.g., DCM) | Enhances nucleophilic substitution | |

| Stoichiometry (Amine:Sulfonyl Chloride) | 1:1.1 | Minimizes unreacted starting material |

| Analytical Technique | Key Parameters | Expected Outcomes | Source |

|---|---|---|---|

| X-ray Crystallography | Resolution < 1.0 Å | Confirms bond lengths/angles | |

| ¹H NMR (400 MHz, CDCl₃) | δ 3.8 ppm (OCH₃) | Integrates for 6H (two methoxy groups) |

Propriétés

IUPAC Name |

4-chloro-2,5-dimethoxy-N-propylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO4S/c1-4-5-13-18(14,15)11-7-9(16-2)8(12)6-10(11)17-3/h6-7,13H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOYCVLKDMIHWLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=C(C=C(C(=C1)OC)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.